N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine is a chemical compound characterized by its unique structure, which includes a cyclopropanamine moiety and a chloropyridine substituent. Its molecular formula is with a molecular weight of approximately 200.68 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a research chemical in various biological studies.
The reactivity of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine can be attributed to the presence of both the chloropyridine and the cyclopropanamine functionalities. Typical reactions may include:
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine generally involves multi-step organic synthesis techniques. A potential synthetic route could include:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding the pharmacodynamics of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine. These studies may include:
Several compounds share structural characteristics with N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| N-Methyl-N-(6-chloropyridin-3-yl)methylamine | Contains methyl and chloropyridine groups | Known metabolite of Acetamiprid |
| 1-(6-Chloropyridin-3-yl)-N-methylmethanamine | Similar amine structure | Exhibits neuroactive properties |
| N-(2,6-Dichloro-4-methylpyridin-3-yl)carbonamide | Contains dichloro substituents | Antimicrobial activity |
| 1-(5-Chloro-pyridin-2-yl)-N-methylmethanamine | Different position of chlorine on pyridine | Potential anticancer activity |
The uniqueness of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine lies in its specific combination of cyclopropane and chloropyridine functionalities, which may confer distinct biological activities compared to its analogs.